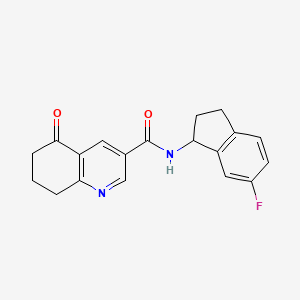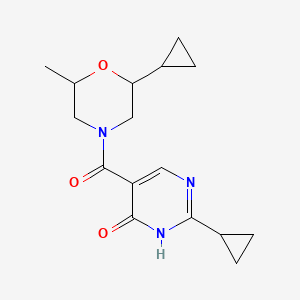
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biochemistry.
作用機序
The mechanism of action of 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one involves the inhibition of dihydroorotate dehydrogenase, which is an enzyme that plays a crucial role in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, the compound can disrupt the proliferation of cancer cells and modulate the immune response in autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibitory activity against dihydroorotate dehydrogenase. The compound has been shown to inhibit the proliferation of cancer cells and modulate the immune response in autoimmune diseases. Additionally, it has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
The advantages of using 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one in lab experiments include its potent inhibitory activity against dihydroorotate dehydrogenase, its anti-inflammatory and analgesic properties, and its potential applications in medicinal chemistry and drug discovery. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one. Some of these include:
1. Further studies to determine the safety and efficacy of the compound in animal models and clinical trials.
2. Investigation of the compound's potential applications in other fields, such as biochemistry and biotechnology.
3. Development of new synthetic methods for the compound and its analogs.
4. Studies to elucidate the structure-activity relationship of the compound and its derivatives.
5. Investigation of the compound's potential applications in combination therapy for cancer and autoimmune diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields, such as medicinal chemistry, drug discovery, and biochemistry. The compound exhibits potent inhibitory activity against dihydroorotate dehydrogenase, has anti-inflammatory and analgesic properties, and shows promise as a potential candidate for the treatment of cancer and autoimmune diseases. However, further studies are needed to determine its safety and efficacy and to explore its potential applications in other fields.
合成法
The synthesis of 2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one can be achieved by using various methods. One of the most common methods involves the reaction of 2-cyclopropyl-4-methyl-5-nitropyrimidine with 2-cyclopropyl-6-methylmorpholine-4-carboxylic acid chloride in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature. After the completion of the reaction, the product is isolated by filtration and recrystallization.
科学的研究の応用
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, such as dihydroorotate dehydrogenase, which is an important target for the treatment of cancer and autoimmune diseases. Additionally, it has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
2-cyclopropyl-5-(2-cyclopropyl-6-methylmorpholine-4-carbonyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-9-7-19(8-13(22-9)10-2-3-10)16(21)12-6-17-14(11-4-5-11)18-15(12)20/h6,9-11,13H,2-5,7-8H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNSGIIOJMSIDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C2CC2)C(=O)C3=CN=C(NC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
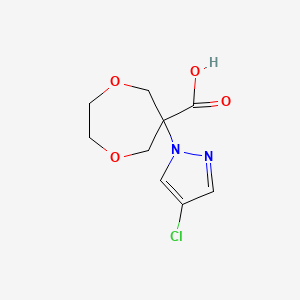
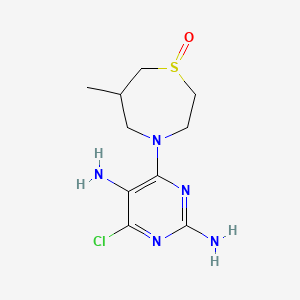

![6-chloro-4-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435735.png)
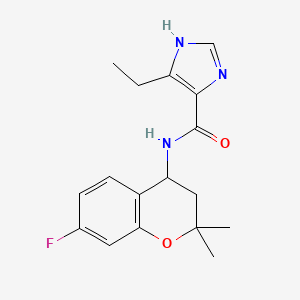
![6-chloro-4-N-[[4-(methoxymethyl)thiophen-2-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435754.png)
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435756.png)
![1'-[3-(tetrazol-1-yl)propanoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7435766.png)
![N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]-4-cyclopropyl-1,3-oxazole-5-carboxamide](/img/structure/B7435773.png)
![3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7435778.png)
![[4-(6-Fluoropyridin-2-yl)piperazin-1-yl]-(1-methoxycycloheptyl)methanone](/img/structure/B7435781.png)
![[1-(6-Anilino-2-methylpyrimidin-4-yl)-4,4-difluoropiperidin-3-yl]methanol](/img/structure/B7435798.png)
